BX-513 hydrochloride

CCR1 antagonist binding affinity Ki value

BX-513 hydrochloride (VUF 2274 HCl) is a highly potent and selective non-peptide chemokine receptor antagonist. With a sub-nanomolar Ki of 0.04 nM for CCR1, it provides superior selectivity (>250-fold over CCR5, CXCR2, CXCR4), ensuring precise modulation of inflammatory signaling and viral pathogenesis pathways. As a unique dual-targeted full inverse agonist at the HCMV-encoded US28 receptor, it is the indispensable reagent for dissecting host-viral interactions. For reproducible and robust data, accept no substitution. Order your high-purity (>98%) BX-513 hydrochloride today.

Molecular Formula C28H30Cl2N2O
Molecular Weight 481.461
CAS No. 1216540-18-9
Cat. No. B560247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBX-513 hydrochloride
CAS1216540-18-9
SynonymsAlternative Name: VUF 2274
Molecular FormulaC28H30Cl2N2O
Molecular Weight481.461
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.Cl
InChIInChI=1S/C28H29ClN2O.ClH/c29-26-14-12-25(13-15-26)28(32)17-20-31(21-18-28)19-7-16-27(22-30,23-8-3-1-4-9-23)24-10-5-2-6-11-24;/h1-6,8-15,32H,7,16-21H2;1H
InChIKeySSZWNUGWOGONQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile Hydrochloride (BX 513) for CCR1 Antagonism and US28 Modulation Research


5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile hydrochloride (CAS: 1216540-18-9), also known as BX 513 hydrochloride and VUF 2274 hydrochloride, is a small-molecule non-peptide chemokine receptor antagonist belonging to the diphenylpentanenitrile class . It is characterized primarily as a highly selective antagonist of the human CC chemokine receptor 1 (CCR1) and additionally as a full inverse agonist at the human cytomegalovirus (HCMV)-encoded chemokine receptor US28 [1]. Its core application lies in probing inflammatory signaling and viral pathogenesis pathways, with procurement driven by its unique dual-target profile and exceptional selectivity over related chemokine receptors [1].

Procurement Risk of 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile Hydrochloride: Why Other CCR1 Antagonists Are Not Equivalent


Generic substitution of 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile hydrochloride with alternative CCR1 antagonists such as BX471, CP-481715, or MLN-3897 is not scientifically justifiable due to a trifurcated differentiation profile. Firstly, its Ki for CCR1 (0.04 nM) is one to two orders of magnitude lower than that of its closest analogs, conferring a potency advantage that cannot be replicated without altering experimental concentration-response relationships . Secondly, the compound exhibits a unique dual-target pharmacology as a full inverse agonist at the HCMV US28 receptor (IC50 = 4.9 μM), a property absent in other CCR1 antagonists and essential for viral pathogenesis studies [1]. Thirdly, its >250-fold selectivity window over CCR5, CXCR2, and CXCR4 (all Ki >10 nM) exceeds that of many in-class comparators, minimizing off-target confounding in complex biological systems [2]. Substituting with a less selective or less potent analog risks experimental failure, irreproducible data, and wasted procurement resources.

Quantitative Differentiation of 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile Hydrochloride (BX 513) Against Key Comparators


CCR1 Binding Affinity Superiority of BX 513 Hydrochloride Versus BX471 and CP-481715

BX 513 hydrochloride (target compound) exhibits a sub-nanomolar Ki of 0.04 nM for the human CCR1 receptor, as determined by radioligand binding displacement using [125I]-MIP-1α on membranes from human embryonic kidney (HEK) 293 cells expressing recombinant human CCR1 . This binding affinity is 25-fold higher than that of BX471, a widely used reference CCR1 antagonist, which displays a Ki of 1 nM for CCR1 under comparable assay conditions [1]. It is also 230-fold higher than that of CP-481715, which has a reported Kd of 9.2 nM for CCR1 .

CCR1 antagonist binding affinity Ki value BX471 CP-481715

Unmatched Dual-Target Pharmacology: BX 513 Hydrochloride as a US28 Full Inverse Agonist

BX 513 hydrochloride is a full inverse agonist at the HCMV-encoded US28 receptor, with an IC50 of 4.9 μM for inhibiting basal constitutive signaling, as measured by [35S]GTPγS binding and cAMP accumulation assays in US28-transfected COS-7 cells [1]. In contrast, the reference CCR1 antagonist BX471 does not exhibit any inverse agonist activity at US28, nor do CP-481715 or MLN-3897, making BX 513 the sole CCR1 antagonist with this functional property [2].

US28 inverse agonist HCMV viral chemokine receptor dual pharmacology

CCR1 Selectivity Advantage of BX 513 Hydrochloride Over CP-481715 and MLN-3897

BX 513 hydrochloride demonstrates a selectivity window exceeding 250-fold for CCR1 over the closely related chemokine receptors CCR5, CXCR2, and CXCR4, each with a Ki >10 nM . This selectivity profile is superior to that of CP-481715, which exhibits >100-fold selectivity for CCR1 over a panel of GPCRs , and to MLN-3897, which has a Ki of 2.3 nM for CCR1 but also displays significant activity at other receptors . The >250-fold window minimizes the likelihood of confounding off-target effects in assays involving peripheral blood mononuclear cells (PBMCs) or other primary cell types expressing multiple chemokine receptors.

CCR1 selectivity CCR5 CXCR2 CXCR4 off-target

Functional Antagonism Potency in Human Primary Cells: BX 513 Hydrochloride Versus CP-481715

In functional assays using primary human peripheral blood mononuclear cells (PBMCs), BX 513 hydrochloride inhibits MIP-1α-induced intracellular calcium mobilization with an IC50 of 2.5 μM . This cellular potency is more than 29-fold greater than that of CP-481715, which has a reported IC50 of 74 nM in a similar assay format, but requires consideration of the different experimental conditions . The lower IC50 of BX 513 enables robust functional blockade at concentrations that maintain target selectivity, avoiding potential cytotoxicity associated with higher compound concentrations.

CCR1 functional antagonism primary cells PBMC IC50

Optimal Scientific and Industrial Use Cases for 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile Hydrochloride (BX 513)


High-Resolution CCR1 Pharmacology in Primary Human Immune Cells

BX 513 hydrochloride is the preferred reagent for dissecting CCR1-specific signaling in primary human PBMCs, monocytes, or macrophages due to its 0.04 nM Ki and >250-fold selectivity over CCR5, CXCR2, and CXCR4. Researchers can confidently attribute observed effects on chemotaxis, calcium flux, or cytokine release to CCR1 antagonism without confounding off-target activity . This is particularly critical for studies of rheumatoid arthritis, multiple sclerosis, or other inflammatory diseases where multiple chemokine receptors are co-expressed [1].

Simultaneous Probing of CCR1 and US28 Signaling in HCMV Infection Models

For studies investigating the interplay between host inflammation and viral pathogenesis, BX 513 hydrochloride uniquely enables concurrent CCR1 blockade and US28 inverse agonism in a single compound. Its IC50 of 4.9 μM for US28 inverse agonism allows for dose-response analysis of viral receptor constitutive activity while simultaneously suppressing CCR1-driven leukocyte migration . This dual activity is absent in all other CCR1 antagonists, making BX 513 indispensable for HCMV research programs focused on US28 as a therapeutic target [1].

Reference Standard for High-Throughput Screening Assay Validation

The sub-nanomolar affinity (Ki = 0.04 nM) and well-characterized selectivity profile of BX 513 hydrochloride establish it as an ideal positive control and reference standard for validating new CCR1 antagonist screening assays. Its robust signal window in radioligand binding, calcium mobilization, and chemotaxis assays provides a reliable benchmark for comparing the potency and selectivity of novel compounds . The availability of detailed technical data from multiple reputable vendors ensures inter-laboratory reproducibility [1].

Compound Library Inclusion for Phenotypic Screening in Immunology and Virology

Given its dual-target pharmacology and exceptional selectivity, BX 513 hydrochloride is a high-value addition to focused compound libraries intended for phenotypic screening in immunology (e.g., leukocyte trafficking, cytokine storm) or virology (e.g., HCMV latency and reactivation). Its inclusion increases the likelihood of identifying hits relevant to CCR1-mediated inflammation or US28-dependent viral processes, which may be missed by libraries containing only single-target CCR1 antagonists . The compound is already offered as part of the Tocriscreen Antiviral Library, underscoring its recognized utility in this context [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for BX-513 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.